

# Spectral Analysis of 4-(2-Methoxyethyl)phenol: A Technical Guide

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## Compound of Interest

Compound Name: 4-(2-Methoxyethyl)phenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-(2-Methoxyethyl)phenol**, an important intermediate and potential impurity in the synthesis of pharmaceuticals such as Metoprolol. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

## Chemical Structure and Properties

- IUPAC Name: **4-(2-methoxyethyl)phenol**
- Synonyms: p-(2-Methoxyethyl)phenol, p-Hydroxyphenethyl methyl ether
- CAS Number: 56718-71-9
- Molecular Formula: C<sub>9</sub>H<sub>12</sub>O<sub>2</sub>
- Molecular Weight: 152.19 g/mol

## Spectroscopic Data

The following tables summarize the key spectral data for **4-(2-Methoxyethyl)phenol**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectral Data for 4-(2-Methoxyethyl)phenol

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.04	d	2H	Ar-H (ortho to -OH)
6.71	d	2H	Ar-H (meta to -OH)
4.88	s	1H	-OH
3.59	t	2H	-CH <sub>2</sub> -O
3.35	s	3H	-OCH <sub>3</sub>
2.79	t	2H	Ar-CH <sub>2</sub> -

Solvent: CDCl<sub>3</sub>, Instrument Frequency: 400 MHzTable 2:  $^{13}\text{C}$  NMR Spectral Data for 4-(2-Methoxyethyl)phenol

Chemical Shift (ppm)	Assignment
154.0	C-OH
130.1	Ar-C (ortho to -OH)
129.5	Ar-C (ipso to -CH <sub>2</sub> CH <sub>2</sub> OCH <sub>3</sub> )
115.3	Ar-C (meta to -OH)
73.5	-CH <sub>2</sub> -O
58.7	-OCH <sub>3</sub>
37.9	Ar-CH <sub>2</sub> -

Solvent: CDCl<sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for 4-(2-Methoxyethyl)phenol

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (hydrogen-bonded)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch
1610, 1515	Strong	Aromatic C=C stretch
1240	Strong	C-O stretch (aryl ether)
1115	Strong	C-O stretch (alkyl ether)

## Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments for **4-(2-Methoxyethyl)phenol**

m/z	Relative Intensity (%)	Assignment
152	25	[M] <sup>+</sup> (Molecular Ion)
107	100	[M - CH <sub>2</sub> OCH <sub>3</sub> ] <sup>+</sup>
77	10	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
45	15	[CH <sub>2</sub> OCH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

### NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **4-(2-Methoxyethyl)phenol**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).

- Transfer the solution to a 5 mm NMR tube.

#### $^1\text{H}$ NMR Spectroscopy Protocol:

- Instrument: 400 MHz NMR Spectrometer
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Pulse Program: Standard single-pulse experiment
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: 16 ppm
- Data Processing: Fourier transform the acquired FID, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak ( $\text{CHCl}_3$  at 7.26 ppm).

#### $^{13}\text{C}$ NMR Spectroscopy Protocol:

- Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz  $^1\text{H}$  frequency)
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Pulse Program: Proton-decoupled single-pulse experiment
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm
- Data Processing: Fourier transform the FID, apply a line broadening factor of 1-2 Hz, phase correct the spectrum, and calibrate using the solvent peak ( $\text{CDCl}_3$  at 77.16 ppm).

## IR Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol:

- Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.
- Record a background spectrum of the empty ATR accessory.
- Place a small amount of solid **4-(2-Methoxyethyl)phenol** directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- The final spectrum is presented in terms of absorbance or transmittance after automatic background subtraction.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a 1 mg/mL stock solution of **4-(2-Methoxyethyl)phenol** in dichloromethane.
- Dilute the stock solution to a final concentration of 10  $\mu\text{g/mL}$  with dichloromethane.

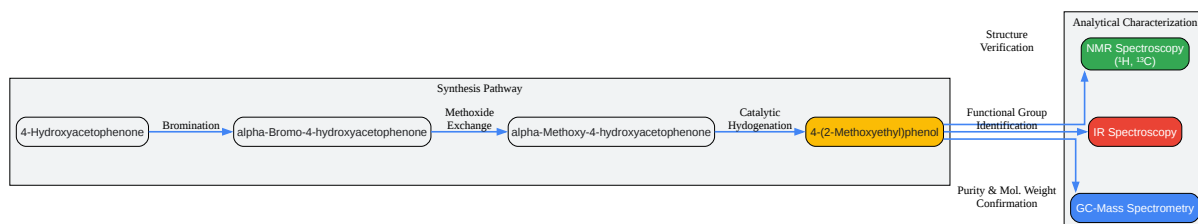
GC-MS Protocol:

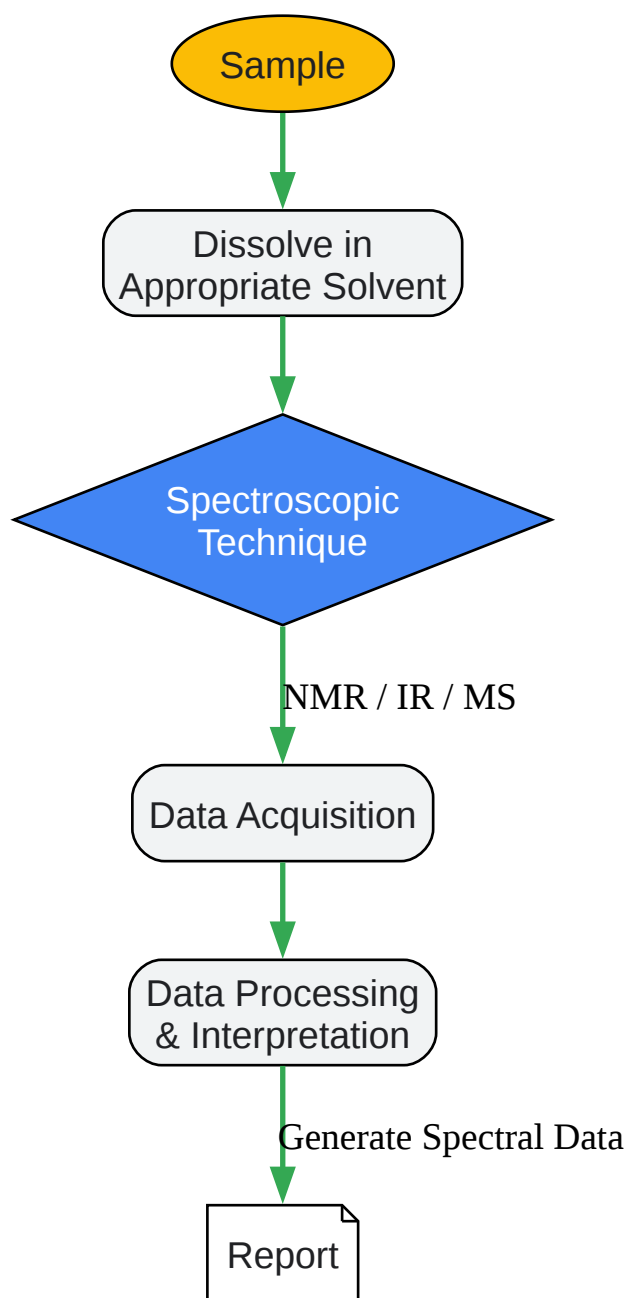
- Gas Chromatograph: Agilent 7890B GC System (or equivalent)
- Mass Spectrometer: Agilent 5977A MSD (or equivalent)
- Column: HP-5ms (30 m x 0.25 mm, 0.25  $\mu\text{m}$  film thickness)
- Injector Temperature: 250  $^{\circ}\text{C}$
- Injection Volume: 1  $\mu\text{L}$
- Injection Mode: Splitless

- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Oven Temperature Program:
  - Initial temperature: 50 °C, hold for 2 minutes
  - Ramp: 10 °C/min to 280 °C
  - Hold: 5 minutes at 280 °C
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 40-400

## Visualizations

The following diagrams illustrate the synthesis and analytical workflow for **4-(2-Methoxyethyl)phenol**.





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